3-表熊果酸

描述

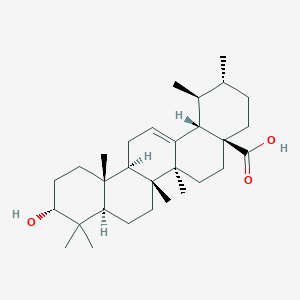

3-Epiursolic acid is a pentacyclic triterpene saponin that has been identified as a novel H5N1 virus entry inhibitor. It is derived from ursolic acid, a common triterpenoid found in many plants, which is known for its various biological activities. The modification of 3-epiursolic acid to enhance its antiviral properties has been a subject of recent research, particularly in the context of influenza virus infections .

Synthesis Analysis

The synthesis of 3-epiursolic acid derivatives involves the conjugation of the 3-O-β-chacotriosyl residue with different side chains. This process has been optimized to improve the antiviral activities of these compounds against the H5N1 virus. The synthesis of these derivatives is a crucial step in developing potent antiviral agents that can act as entry inhibitors for the virus, thereby preventing infection .

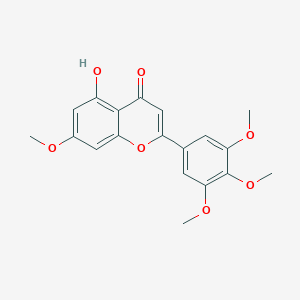

Molecular Structure Analysis

The molecular structure of 3-epiursolic acid derivatives plays a significant role in their ability to inhibit the H5N1 virus. The structure-activity relationship (SAR) studies have shown that the modifications at the C-28 position of the 3-O-β-chacotriosyl epiursolic acid can significantly enhance the binding affinity to the viral envelope HA protein. This tight binding is essential for blocking the virus from invading host cells .

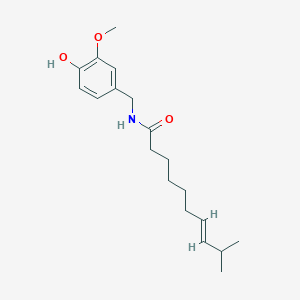

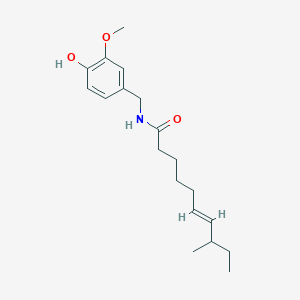

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-epiursolic acid derivatives are tailored to produce compounds with strong anti-H5N1 potency. The lead compound, referred to as compound 10 in the study, has shown to possess the strongest anti-H5N1 activity at low-micromole levels without cytotoxicity, outperforming known antiviral agents like ribavirin. The reactions are designed to yield derivatives that can interact effectively with the viral proteins .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-epiursolic acid derivatives are closely related to their antiviral efficacy. These properties include solubility, stability, and the ability to interact with biological targets such as the HA protein of the H5N1 virus. The optimization of these properties is crucial for the development of effective antiviral agents. The derivatives synthesized in the study have shown promising results in vitro, indicating their potential as therapeutic agents against H5N1 .

科学研究应用

抗病毒应用

3-表熊果酸已被确定为一种潜在的抗病毒剂。李等人 (2020) 的一项研究探索了其衍生物作为新型 H5N1 病毒进入抑制剂。3-表熊果酸的衍生物显示出很强的抗 H5N1 效力,没有细胞毒性,证明了其在流感病毒治疗中的潜力。

生化研究

在生化研究的更广泛背景下,金等人 (2020) 检查了来自浒苔的硫酸化葡萄糖醛酸-木糖-鼠李糖,其中包括与 3-表熊果酸相似的结构。这项研究突出了与 3-表熊果酸结构相关的化合物的多种生化应用和潜在治疗用途。

癌症研究

拉马略等人 (2014) 的一项研究发现,像 3-表熊果酸这样的三萜类化合物是组织蛋白酶 L 的新型竞争性抑制剂,组织蛋白酶 L 在肿瘤进展中起着重要作用。这一发现表明 3-表熊果酸及其衍生物在开发新型抗癌剂中具有潜力。

植物研究

3-表熊果酸也是植物研究中关注的主题。宫一等人 (2006) 研究了川谷兰叶子的成分,其中包括 3-表熊果酸。这项研究有助于了解植物中发现的不同化学成分及其潜在应用。

安全和危害

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

属性

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21+,22-,23-,24+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGUUGGRBIKTOS-XHINXETDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Epiursolic acid | |

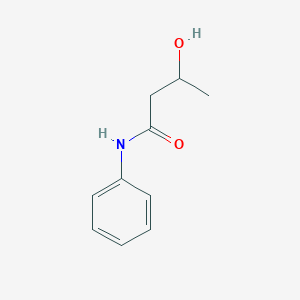

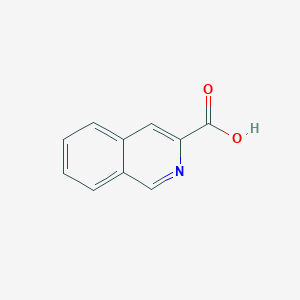

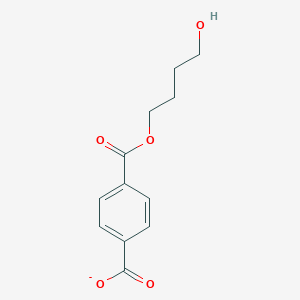

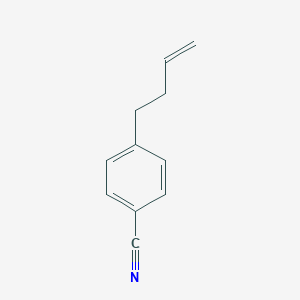

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

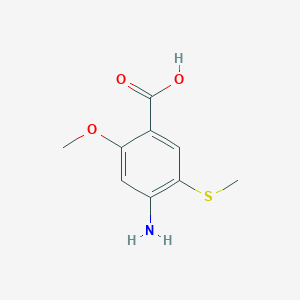

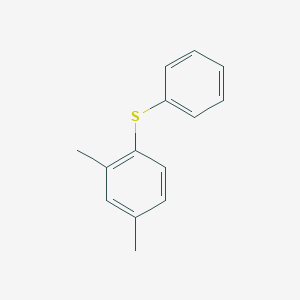

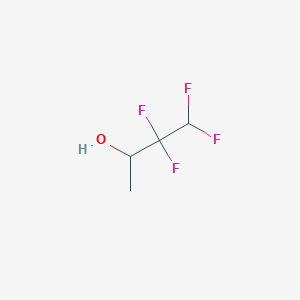

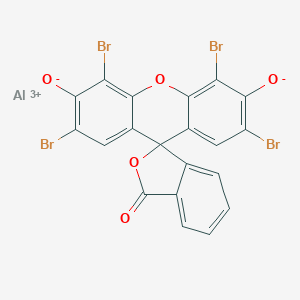

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。